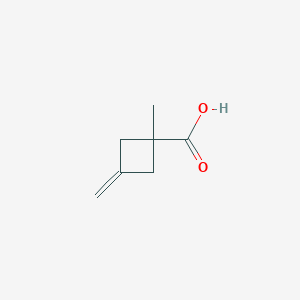

1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3-methylidenecyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-7(2,4-5)6(8)9/h1,3-4H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHHSXMRNXRQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609093 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286442-86-2 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-methylidenecyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid from 1-Methyl-3-oxocyclobutane-1-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid from 1-Methyl-3-oxocyclobutane-1-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and practical experimental protocols.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane derivatives are crucial structural motifs in a wide array of biologically active molecules and are pivotal building blocks in medicinal chemistry. Their inherent ring strain and unique three-dimensional conformations offer novel steric and electronic properties that can be exploited in the design of new therapeutic agents. This compound, in particular, presents an interesting scaffold with a reactive exocyclic double bond, making it a valuable precursor for further functionalization.

The synthesis of this target molecule from 1-Methyl-3-oxocyclobutane-1-carboxylic acid necessitates a strategic approach to convert the ketone functionality into a methylidene group. This guide will detail a robust and logical three-step synthetic pathway, providing not only the procedural steps but also the underlying chemical principles that govern each transformation.

Synthetic Strategy: A Three-Step Approach

The direct conversion of 1-Methyl-3-oxocyclobutane-1-carboxylic acid to the desired product is challenging due to the incompatibility of the acidic carboxylic acid proton with the strongly basic reagents typically employed in olefination reactions. Therefore, a prudent synthetic strategy involves a protection-olefination-deprotection sequence. This approach ensures the integrity of the carboxylic acid moiety while the ketone is transformed.

The proposed synthetic pathway is as follows:

-

Esterification: Protection of the carboxylic acid group of 1-Methyl-3-oxocyclobutane-1-carboxylic acid as a methyl ester. This masks the acidic proton and prevents unwanted side reactions.

-

Methylenation: Conversion of the ketone functionality of the resulting methyl ester to a methylidene group using a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

-

Hydrolysis: Deprotection of the methyl ester to yield the final product, this compound.

This multi-step process is designed to be efficient and scalable, providing a clear route to the target molecule.

Caption: The three-step synthetic pathway from starting material to final product.

Step 1: Esterification of 1-Methyl-3-oxocyclobutane-1-carboxylic acid

The initial step in this synthesis is the protection of the carboxylic acid group as a methyl ester. This is a standard transformation in organic synthesis, and several methods can be employed. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), is a common and cost-effective choice.

Experimental Protocol: Fischer Esterification

-

To a solution of 1-Methyl-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 1-methyl-3-oxocyclobutane-1-carboxylate.

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 128.13[1] | 1.0 | 128.13 | - |

| Methanol | 32.04 | excess | - | ~1280 |

| Sulfuric Acid (conc.) | 98.08 | 0.1 | 9.8 | ~0.53 |

Step 2: Methylenation of Methyl 1-methyl-3-oxocyclobutane-1-carboxylate

With the carboxylic acid group protected, the ketone can now be converted to the exocyclic double bond. The Wittig reaction is a classic and reliable method for this transformation.[2] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For the introduction of a methylene group, methylenetriphenylphosphorane is the reagent of choice.

An alternative and often preferred method is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate carbanion.[3] The HWE reaction often offers advantages over the traditional Wittig reaction, including the use of more reactive and less basic ylides, and easier removal of the phosphate byproduct.

Experimental Protocol: Wittig Reaction

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.1 eq), dropwise. The formation of the yellow-orange ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add a solution of Methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate.

Caption: Simplified mechanism of the Wittig reaction for methylenation.

Step 3: Hydrolysis of Methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate

The final step is the deprotection of the methyl ester to unveil the target carboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis. Given the potential for side reactions with the exocyclic double bond under strongly acidic conditions, a base-catalyzed saponification is often preferred. The steric hindrance around the ester group, being on a quaternary carbon, may require more forcing conditions than a simple ester hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Dissolve Methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (3.0 eq).

-

Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous solution to a pH of approximately 2 with a cooled solution of hydrochloric acid (e.g., 1M HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

For particularly hindered esters that are resistant to standard hydrolysis conditions, alternative methods may be employed, such as using potassium trimethylsilanolate in an aprotic solvent or employing microwave-assisted hydrolysis.

Characterization and Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 1-Methyl-3-oxocyclobutane-1-carboxylic acid | C₆H₈O₃ | 128.13[1] | White solid. The starting material for the synthesis. |

| Methyl 1-methyl-3-oxocyclobutane-1-carboxylate | C₇H₁₀O₃ | 142.15 | Intermediate ester. |

| Methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate | C₈H₁₂O₂ | 140.18 | Product of the methylenation step. |

| This compound | C₇H₁₀O₂ | 126.15 | The final target molecule, featuring an exocyclic double bond. |

Conclusion

The synthesis of this compound from 1-Methyl-3-oxocyclobutane-1-carboxylic acid is effectively achieved through a three-step sequence of esterification, methylenation, and hydrolysis. This guide provides a robust framework for this transformation, grounded in established synthetic methodologies. The choice between the Wittig and Horner-Wadsworth-Emmons reaction for the key olefination step allows for flexibility based on available reagents and desired reaction conditions. Careful execution of each step, with appropriate monitoring and purification, will lead to the successful synthesis of this valuable cyclobutane derivative for further application in research and development.

References

- Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920.

- Huffman, J. W., & Harris, R. H. (1976). A convenient procedure for the hydrolysis of hindered esters.

- Maercker, A. (2011). The Wittig Reaction. Organic Reactions, 14, 270-490.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig and related olefination reactions. Chemical Reviews, 89(4), 863-927.

- Newman, M. S., & Hishida, S. (1962). Alkaline Hydrolysis of Normal and Pseudo Methyl Esters of o-Benzoylbenzoates and of Hindered Alkyl Acetates. Journal of the American Chemical Society, 84(18), 3582-3584.

-

PrepChem. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. Retrieved from [Link]

- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.

- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

-

Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Wittig Reaction of 1-Methyl-3-oxocyclobutane-1-carboxylic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the strategic considerations and practical methodologies for conducting the Wittig olefination on 1-methyl-3-oxocyclobutane-1-carboxylic acid. This substrate presents a unique set of challenges, namely the presence of a sterically hindered ketone and an acidic carboxylic acid proton, which necessitate a carefully tailored approach to achieve successful olefination. We will explore the mechanistic nuances of the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, and provide evidence-based recommendations for reaction conditions, including the critical choice of ylide, base, solvent, and the strategic implementation of protecting groups. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex molecules incorporating the methylenecyclobutane motif.

Introduction: Navigating the Challenges of a Bifunctional Substrate

The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the conversion of aldehydes and ketones to alkenes.[1] However, the successful application of this powerful transformation to complex molecules requires a nuanced understanding of substrate reactivity and potential side reactions. The subject of this guide, 1-methyl-3-oxocyclobutane-1-carboxylic acid, presents a classic case of a challenging substrate due to two key structural features:

-

Steric Hindrance: The ketone at the 3-position of the cyclobutane ring is sterically encumbered, which can significantly hinder the approach of the Wittig reagent. This often leads to sluggish reaction rates or complete lack of reactivity, particularly with less reactive, stabilized ylides.[2][3]

-

Acidic Proton: The presence of a carboxylic acid introduces a highly acidic proton that can be readily deprotonated by the strong bases typically used to generate non-stabilized phosphorus ylides. This can lead to the consumption of the base and ylide, as well as potential solubility issues with the resulting carboxylate salt.

This guide will dissect these challenges and provide a strategic roadmap for overcoming them, enabling the successful synthesis of 1-methyl-3-methylenecyclobutane-1-carboxylic acid and its derivatives.

Mechanistic Considerations and Strategic Choices

A thorough understanding of the Wittig reaction mechanism is paramount to designing a successful synthetic strategy. The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, leading to the formation of a betaine intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide byproduct.[4]

The Ylide: A Critical Decision Point

The choice of the phosphorus ylide is a critical determinant of the reaction's success and stereochemical outcome. Ylides are broadly classified as stabilized, semi-stabilized, and non-stabilized.

-

Non-stabilized Ylides: These ylides, such as methylenetriphenylphosphorane (Ph3P=CH2), are highly reactive and are generally required for the olefination of sterically hindered ketones.[1] However, their generation requires strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), which will readily deprotonate the carboxylic acid.

-

Stabilized Ylides: Ylides bearing an electron-withdrawing group (e.g., an ester or ketone) are more stable and less reactive.[5] While they are often unreactive towards hindered ketones, they can be generated with weaker bases that may not interfere with the carboxylic acid.[6]

-

Semi-stabilized Ylides: Ylides with an aryl or vinyl substituent fall in between in terms of reactivity.

For the olefination of 1-methyl-3-oxocyclobutane-1-carboxylic acid, a non-stabilized ylide is the most likely candidate to overcome the steric hindrance of the ketone. This necessitates a strategy to address the acidic proton.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate carbanions, which are more nucleophilic than their phosphonium ylide counterparts.[7] This enhanced nucleophilicity often allows them to react with sterically hindered ketones where the traditional Wittig reaction fails.[8][9] Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate ester, which simplifies purification.[9] Given the challenges of the target substrate, the HWE reaction represents a highly viable and often superior alternative.

The Strategic Imperative: Protection of the Carboxylic Acid

Given the incompatibility of the acidic proton with the strong bases required for the generation of reactive ylides, protection of the carboxylic acid is a non-negotiable step in the synthetic sequence. The ideal protecting group must be:

-

Stable to the strongly basic and nucleophilic conditions of the Wittig or HWE reaction.

-

Readily removable under mild conditions that do not affect the newly formed exocyclic double bond or the cyclobutane ring.

Esters are the most common protecting groups for carboxylic acids.[10] For this specific application, a methyl or ethyl ester would be a suitable choice.

Figure 1. A generalized workflow for the synthesis of 1-Methyl-3-methylenecyclobutane-1-carboxylic acid, highlighting the key stages of protection, olefination, and deprotection.

Recommended Experimental Protocols

The following protocols are provided as a starting point for the olefination of the protected substrate, methyl 1-methyl-3-oxocyclobutane-1-carboxylate. Optimization of reaction conditions may be necessary to achieve optimal yields.

Protocol 1: Classical Wittig Reaction with a Non-Stabilized Ylide

This protocol is designed to overcome the steric hindrance of the ketone using a highly reactive ylide.

Step 1: Preparation of the Phosphonium Salt

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.

-

Add methyl bromide (1.0 eq) and stir the mixture at reflux for 24 hours.

-

Cool the reaction to room temperature and collect the resulting white precipitate (methyltriphenylphosphonium bromide) by filtration. Wash the solid with cold toluene and dry under vacuum.

Step 2: Ylide Generation and Olefination

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The formation of the orange-red ylide should be observed.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C for 1 hour.

-

Cool the reaction back to -78 °C and add a solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol offers the advantages of a more nucleophilic reagent and a simpler purification.[11]

Step 1: Preparation of the Phosphonate Reagent

-

The required phosphonate, such as trimethyl phosphonoacetate, is commercially available.

Step 2: Olefination

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the phosphonate reagent (1.2 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride (1.2 eq, as a 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

Step 3: Workup and Purification

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary and Comparison

| Parameter | Wittig Reaction (Protocol 1) | HWE Reaction (Protocol 2) |

| Ylide/Reagent | Methylenetriphenylphosphorane | Phosphonate carbanion |

| Base | n-Butyllithium | Sodium hydride |

| Reactivity | High | Very High (more nucleophilic) |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Purification | More challenging | Simpler |

| Suitability for Hindered Ketones | Good | Excellent |

Troubleshooting and Key Considerations

-

Low Yield: If low yields are obtained, consider increasing the reaction temperature or using a more reactive phosphonate reagent in the HWE reaction. In the Wittig reaction, ensuring the complete formation of the ylide before adding the ketone is crucial.

-

Enolization: While less of a concern with the target substrate due to the absence of alpha-protons on one side of the ketone, enolization can be a competing pathway in other systems. Using a non-nucleophilic base or lower reaction temperatures can mitigate this.

-

Deprotection: The final deprotection of the methyl ester can be achieved by hydrolysis with a base such as lithium hydroxide in a mixture of water and THF. Acid-catalyzed hydrolysis is also an option, but care must be taken to avoid any potential rearrangement of the cyclobutane ring.

Conclusion

The successful olefination of 1-methyl-3-oxocyclobutane-1-carboxylic acid is a testament to the power of strategic synthetic planning. By recognizing the inherent challenges of steric hindrance and acidity, and by employing a judicious combination of protecting group chemistry and carefully selected olefination methodology, researchers can efficiently access the valuable 1-methyl-3-methylenecyclobutane-1-carboxylic acid scaffold. The Horner-Wadsworth-Emmons reaction, in particular, emerges as a highly recommended approach for this transformation due to its superior reactivity with hindered ketones and the simplified purification of the final product. This guide provides a solid foundation for further exploration and optimization of this important transformation in the pursuit of novel chemical entities.

References

-

Schlosser, M. The Schlosser Modification of the Wittig Reaction. SynArchive. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Chemistry LibreTexts. Wittig Reaction. [Link]

-

Danappe, S., et al. (2006). Efficient Synthesis of New Nucleoside Analogues with a Methylenecyclobutane Unit. Synthetic Communications, 36(21), 3131-3139. [Link]

-

AdiChemistry. WITTIG REACTION | MECHANISM. [Link]

-

Organic Chemistry Portal. Schlosser Modification. [Link]

-

YouTube. Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]

-

Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

-

Izadyar, M., et al. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Journal of Molecular Modeling, 21(4), 87. [Link]

-

Cuccu, F., et al. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters, 21(19), 7755-7758. [Link]

-

Master Organic Chemistry. The Wittig Reaction – Examples and Mechanism. [Link]

-

Oxford Learning Link. Appendix 6: Protecting groups. [Link]

-

Izadyar, M., et al. (2015). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. ResearchGate. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

ResearchGate. One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. [Link]

-

Grokipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Wittig Reaction - Common Conditions. [Link]

-

Oreate AI Blog. Research on Wittig Reagents and Their Applications in Organic Synthesis. [Link]

-

Chemistry Stack Exchange. Wittig reaction in presence of carboxylic acids. [Link]

-

YouTube. Wittig Reaction Mechanism. [Link]

-

YouTube. Protecting Groups for Carboxylic acid. [Link]

-

Organic Chemistry Portal. Carboxyl Protecting Groups Stability. [Link]

-

YouTube. 19.7b Wittig Reaction | Organic Chemistry. [Link]

-

ResearchGate. Protection and deprotection of carboxylic acid group. [Link]

-

YouTube. carbonyl alkylations with the Wittig reaction. [Link]

-

Barranco, S., et al. (2025). Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents. European Journal of Organic Chemistry, 28(26). [Link]

-

ResearchGate. Chemistry of methylenecyclobutane. [Link]

-

Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

-

Beyond Benign. Wittig Reaction. [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. adichemistry.com [adichemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. learninglink.oup.com [learninglink.oup.com]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to provide well-founded predictions and insights. It is designed to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Molecular Structure and Identification

This compound is a unique carbocyclic compound featuring a strained four-membered ring, a reactive exocyclic double bond, and a carboxylic acid functional group. The presence of a quaternary carbon at the 1-position, bearing both a methyl and a carboxyl group, introduces significant steric and electronic effects that influence its reactivity and potential biological activity.

IUPAC Name: this compound

Molecular Formula: C₇H₁₀O₂

Molecular Weight: 126.15 g/mol

Canonical SMILES: CC1(CC(=C)C1)C(=O)O

InChI Key: InChI=1S/C7H10O2/c1-6-3-7(2,5-6)4(8)9/h5H,1,3H2,2H3,(H,8,9)

Physicochemical Properties

| Property | Predicted Value/Observation | Basis for Prediction |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on the relatively low molecular weight and the properties of similar small-molecule carboxylic acids. |

| Boiling Point | Estimated to be in the range of 210-230 °C | Extrapolated from the boiling point of 1-methyl-3-oxocyclobutane-1-carboxylic acid (predicted at 272.3 ± 33.0°C)[1], with an adjustment for the less polar methylidene group compared to the ketone. |

| Solubility | Moderately soluble in water; soluble in polar organic solvents (e.g., ethanol, diethyl ether, acetone). | The carboxylic acid group will confer some water solubility through hydrogen bonding.[1] The nonpolar cyclobutane ring and methyl groups will enhance solubility in organic solvents. |

| pKa | Estimated to be in the range of 4.5 - 5.0 | Based on the predicted pKa of the structurally similar 1-methyl-3-oxocyclobutane-1-carboxylic acid (4.39 ± 0.20)[2] and the typical pKa of alkyl-substituted carboxylic acids. |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the strained cyclobutane ring, the exocyclic methylene group, and the carboxylic acid moiety.

Reactivity of the Methylidenecyclobutane Core

The methylidenecyclobutane scaffold is characterized by significant ring strain, making it a highly reactive and synthetically versatile intermediate.[3] The exocyclic double bond is a key site for a variety of chemical transformations.

-

Cycloaddition Reactions: The strained double bond can participate in various cycloaddition reactions, providing access to more complex polycyclic systems.

-

Ring-Opening Reactions: Under certain conditions, the strained cyclobutane ring can undergo cleavage, leading to the formation of linear or larger cyclic compounds.[4]

-

Electrophilic Addition: The double bond is susceptible to electrophilic attack, allowing for the introduction of a wide range of functional groups.

Caption: Key reaction pathways of the methylidenecyclobutane moiety.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality undergoes the typical reactions of this class of compounds, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to amides via activation (e.g., to an acid chloride) followed by reaction with an amine.

-

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from commercially available materials. The following multi-step synthesis is proposed based on established organic transformations.

Caption: Proposed synthetic pathway to the target molecule.

Experimental Protocol (Hypothetical):

-

Synthesis of Methyl 1-methylcyclobutanecarboxylate: This step can be adapted from known procedures.[5] Methyl cyclobutanecarboxylate is treated with a strong base such as lithium diisopropylamide (LDA) to form the enolate, which is then alkylated with methyl iodide.

-

Hydrolysis to 1-Methylcyclobutane-1-carboxylic acid: The resulting ester is hydrolyzed under basic or acidic conditions to yield 1-methylcyclobutane-1-carboxylic acid.

-

Introduction of the 3-Oxo functionality: The carboxylic acid can be converted to the corresponding acid chloride and then subjected to a Friedel-Crafts acylation with a suitable reagent, or other methods to introduce a ketone at the 3-position.

-

Wittig Reaction: The ketone is then converted to the exocyclic methylene group using a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂).

-

Purification: The final product would be purified by standard techniques such as column chromatography or distillation.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Methylene Protons (=CH₂): Two singlets or a narrow multiplet in the range of 4.5-5.0 ppm.

-

Cyclobutane Ring Protons (-CH₂-): A complex multiplet pattern between 2.0 and 3.0 ppm.

-

Methyl Protons (-CH₃): A singlet around 1.2-1.5 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-C=O): A signal in the range of 175-185 ppm.

-

Olefinic Carbons (=C and =CH₂): Signals between 100 and 150 ppm. The quaternary olefinic carbon will be further downfield.

-

Quaternary Carbon (C-1): A signal in the range of 40-50 ppm.

-

Cyclobutane Ring Carbons (-CH₂-): Signals in the aliphatic region, typically between 20 and 40 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around 15-25 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[7][8]

-

C=C Stretch (Exocyclic): A medium to weak absorption around 1650-1670 cm⁻¹. The frequency of exocyclic double bonds increases with decreasing ring size.[6][9]

-

=C-H Stretch: A medium absorption just above 3000 cm⁻¹.[10]

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.[10]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak at m/z = 126. Key fragmentation patterns for cyclobutane carboxylic acids include the loss of the carboxyl group (-COOH, 45 amu) and cleavage of the cyclobutane ring.[11][12][13] The presence of the double bond will also influence the fragmentation pathways.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold holds significant potential in drug discovery due to the unique properties conferred by the cyclobutane ring and the exocyclic double bond.[14][15][16]

-

Conformational Rigidity: The strained cyclobutane ring provides a rigid scaffold that can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.[15]

-

Bioisosteric Replacement: The cyclobutane moiety can serve as a bioisostere for other groups, such as gem-dimethyl groups or larger rings, to improve pharmacokinetic properties like metabolic stability.[15]

-

Vectorial Orientation of Substituents: The defined three-dimensional structure of the cyclobutane ring allows for the precise spatial arrangement of pharmacophoric groups, enabling the optimization of interactions with protein binding sites.[14]

-

Novel Chemical Space: The incorporation of this unique scaffold can lead to the exploration of novel chemical space, potentially yielding compounds with new biological activities.

-

Metabolic Stability: The cyclobutane ring can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[14]

The reactive methylidene group also offers a handle for further functionalization, allowing for the creation of diverse libraries of compounds for biological screening. The carboxylic acid can act as a key pharmacophoric element or be used to improve solubility and pharmacokinetic properties.

Conclusion

This compound is a fascinating molecule with significant potential for applications in organic synthesis and medicinal chemistry. While direct experimental data is currently scarce, this guide provides a robust, data-driven overview of its predicted properties and reactivity. The unique combination of a strained ring system, a reactive exocyclic double bond, and a carboxylic acid functional group makes it a valuable building block for the synthesis of complex molecules and a promising scaffold for the development of novel therapeutics. Further experimental investigation into this compound is warranted to fully unlock its synthetic and medicinal potential.

References

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611. [Link]

-

AWS. Infrared Absorption Spectroscopy. [Link]

-

PubChem. 1-Methylcyclobutane-1-carboxylic acid. [Link]

-

Chemistry LibreTexts (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

ResearchGate. A. Cyclobutane and cyclobutene motifs occur in many medicinally... [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

SlidePlayer. The features of IR spectrum. [Link]

-

PubChem. 1-Methyl-3-oxocyclobutane-1-carboxylic acid. [Link]

-

Pomin, V. H. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

-

ResearchGate. Chemistry of methylenecyclobutane. [Link]

-

CP Lab Safety. 1-methylcyclobutane-1-carboxylic acid, min 97%, 10 grams. [Link]

-

PubChem. Methyl 3-methylcyclobutene-1-carboxylate. [Link]

-

PubChem. 1-Amino-3-methylcyclobutane-1-carboxylic acid. [Link]

-

PubChem. 1,3-Cyclobutadiene-1-carboxylic acid, methyl ester. [Link]

-

PubChem. 2-Methylcyclobutane-1-carboxylic acid. [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. [Link]

-

Organic Chemistry Portal. Cyclobutane synthesis. [Link]

-

Baran Lab. Cyclobutanes in Organic Synthesis. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. [Link]

-

MySkinRecipes. 3-Methylidenecyclobutane-1-carboxylic acid. [Link]

-

ChemBK. methyl 3-methylenecyclobutane-1-carboxylate. [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

Chemistry LibreTexts (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and... [Link]

-

Organic Syntheses. 19 - Organic Syntheses Procedure. [Link]

-

PubChem. 3-Methylenecyclobutanecarboxylic acid. [Link]

Sources

- 1. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lifechemicals.com [lifechemicals.com]

Spectroscopic data (NMR, IR, Mass Spec) of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 1-Methyl-3-methylidenecyclobutane-1-carboxylic acid

Introduction

This compound is a fascinating molecule that combines the structural rigidity and ring strain of a cyclobutane core with the reactivity of an exocyclic alkene and the functionality of a carboxylic acid. As a novel scaffold, its unambiguous characterization is paramount for its potential applications in medicinal chemistry, materials science, and synthetic methodology. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound.

Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to construct a detailed and predictive analytical profile. This approach serves as a robust framework for researchers to anticipate, identify, and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon the synthesis of this target molecule. Our methodology is grounded in providing a self-validating system of analysis, explaining the causality behind expected spectral features to ensure the highest degree of scientific integrity.

Molecular Structure and Functional Group Analysis

To predict the spectroscopic output, we must first deconstruct the molecule into its constituent parts, each contributing unique signals to the overall spectra.

Caption: Molecular structure highlighting key functional groups.

The key structural features are:

-

A Carboxylic Acid: This group will produce highly characteristic signals in both IR and NMR spectroscopy.

-

A Quaternary Carbon (C1): Substituted with a methyl group and a carboxylic acid, this carbon will be a key feature in the ¹³C NMR spectrum but will bear no protons.

-

A Strained Cyclobutane Ring: The protons on this ring will have chemical shifts and coupling constants influenced by the ring strain and geometry.

-

An Exocyclic Methylene Group (=CH₂): The vinylic protons and sp² hybridized carbons will produce distinct signals in NMR and IR spectra.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift ranges and coupling interactions observed in similar cyclobutane systems.

Methodology for NMR Sample Preparation

A self-validating protocol for sample preparation is crucial for obtaining high-quality, reproducible data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Expert Insight: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a standard choice, but if hydrogen bonding or proton exchange of the carboxylic acid proton is of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior as it will typically show a sharper -COOH proton signal. The acidic proton's chemical shift is highly dependent on concentration and solvent[1].

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Notes |

| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often broadened due to hydrogen bonding and chemical exchange. Its signal will disappear upon a D₂O shake.[1] |

| =CH₂ | 4.8 - 5.0 | Singlet (s) or Narrow Multiplet | 2H | Exocyclic methylene protons are in the vinylic region. Their equivalence depends on the rate of conformational changes in the ring. They may appear as a sharp singlet. |

| -CH₂- (Ring, C2 & C4) | 2.8 - 3.2 | Multiplet (m) | 4H | These protons are adjacent to both a quaternary carbon and the sp² carbon of the methylene group. They are expected to be diastereotopic and will likely appear as complex, overlapping multiplets due to geminal and vicinal coupling. |

| -CH₃ | 1.4 - 1.6 | Singlet (s) | 3H | The methyl group is attached to a quaternary carbon and therefore will not be split by neighboring protons, resulting in a sharp singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |

| -COOH | 178 - 182 | Carboxylic acid carbonyl carbons are significantly deshielded and appear far downfield.[1] |

| =C< (Ring, C3) | 145 - 150 | The sp² quaternary carbon of the exocyclic double bond, deshielded by its alkene character. |

| =CH₂ | 105 - 110 | The sp² carbon of the terminal methylene group. |

| -C< (Ring, C1) | 45 - 50 | The quaternary sp³ carbon of the cyclobutane ring, substituted with two electron-withdrawing groups. |

| -CH₂- (Ring, C2 & C4) | 35 - 40 | The sp³ methylene carbons of the strained cyclobutane ring. |

| -CH₃ | 20 - 25 | The sp³ carbon of the methyl group. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this molecule will be dominated by features from the carboxylic acid and the carbon-carbon double bond.

Methodology for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique.

-

Instrument Background: Record a background spectrum of the clean ATR crystal. This is a self-validating step to ensure no contaminants are present.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[1][2][3] Its broadness is a key identifying feature. |

| ~2960 | C-H stretch (sp³, methyl) | Medium | Aliphatic C-H stretching vibrations. |

| ~2850 | C-H stretch (sp³, methylene) | Medium | Aliphatic C-H stretching vibrations. |

| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch in a saturated carboxylic acid dimer is very intense and a primary diagnostic peak.[3][4] |

| ~1650 | C=C stretch (Alkene) | Medium | Stretching vibration of the exocyclic double bond. |

| 1210 - 1320 | C-O stretch (Carboxylic Acid) | Strong | Coupled C-O stretching and O-H bending vibrations are characteristic of carboxylic acids.[2] |

| 900 - 960 | O-H bend (out-of-plane) | Broad, Medium | Another characteristic broad absorption for carboxylic acid dimers.[2] |

| ~890 | =C-H bend (out-of-plane) | Strong | A strong band in this region is typical for a 1,1-disubstituted (geminal) alkene. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. We will predict the outcome for Electron Ionization (EI) mass spectrometry.

Methodology for MS Data Acquisition

-

Sample Introduction: The compound can be introduced via a direct insertion probe (for solids) or a Gas Chromatography (GC) interface if sufficiently volatile.

-

Ionization: Standard Electron Ionization (EI) at 70 eV is used to generate the molecular ion and subsequent fragments. This high energy ensures reproducible fragmentation patterns.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern

The molecular formula is C₇H₈O₂. The molecular weight is 124.14 g/mol .

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 124 . In carboxylic acids, this peak may be of low to moderate intensity due to facile fragmentation.[5]

-

Key Fragments: The energetically unstable molecular ion will break apart into smaller, more stable fragments. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals from the functional groups.

Caption: Predicted major fragmentation pathways in EI-MS.

Expert Insight & Causality:

-

Loss of Carboxyl Radical ([M - COOH]⁺, m/z 79): The most characteristic fragmentation for carboxylic acids is the cleavage of the bond alpha to the carbonyl group, leading to the loss of a ∙COOH radical (45 Da). The resulting cation at m/z 79 would be the base peak or a very prominent fragment.[5][6]

-

Loss of Water ([M - H₂O]⁺˙, m/z 106): McLafferty rearrangement is not possible here, but intramolecular abstraction of a proton from the ring followed by loss of water can occur, especially in thermally active ion sources.

-

Ring Cleavage (Retro [2+2] Cycloaddition): Strained cyclobutane rings can undergo fragmentation via retro [2+2] cycloaddition. The loss of ethene (28 Da) from the ring is a plausible pathway, which would lead to a fragment at m/z = 96.

Conclusion

This guide presents a detailed, predictive framework for the spectroscopic analysis of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful, multi-faceted approach to confirming the structure of this novel compound. The predicted data, summarized in the tables and diagrams above, offer a clear set of benchmarks for any researcher undertaking the synthesis and characterization of this molecule. By understanding the underlying principles that govern these spectroscopic techniques, scientists can confidently assign experimental data and validate the successful synthesis of the target structure.

References

- Smolecule. (2023). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. [Online].

- OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Online].

- Smith, B. K. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Online].

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. [Online].

- LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. [Online].

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Online].

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 6. chemguide.co.uk [chemguide.co.uk]

The Rising Phoenix of Medicinal Chemistry: A Technical Guide to the Latent Biological Activity of Methylidenecyclobutane Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can address the ever-growing challenges in drug discovery is a perpetual endeavor. Among the vast and diverse chemical space, strained ring systems have often been overlooked due to perceived instability. However, the unique conformational constraints and stereochemical richness of these structures can offer unprecedented opportunities for targeted therapeutic interventions. This in-depth technical guide focuses on a particularly intriguing, yet underexplored, class of compounds: methylidenecyclobutane derivatives. We will delve into their emerging potential as versatile platforms for the development of novel antiviral, anticancer, and anti-inflammatory agents. This guide will move beyond a mere recitation of facts, providing a causal analysis of experimental design, detailed protocols for synthesis and biological evaluation, and a forward-looking perspective on the future of this promising class of molecules.

Introduction: The Allure of the Strained Ring

The cyclobutane moiety, a four-membered carbocycle, has steadily gained recognition in medicinal chemistry for its ability to impart valuable pharmacological properties.[1][2][3] Its rigid, puckered conformation allows for a precise three-dimensional presentation of substituents, which can significantly enhance binding affinity and selectivity for biological targets.[3] The introduction of an exocyclic methylidene group to this strained ring system creates a unique chemical entity – the methylidenecyclobutane core. This feature not only influences the overall topography of the molecule but also introduces a reactive handle for further chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.

Historically, the focus on methylidenecyclobutane derivatives has been heavily concentrated on their role as carbocyclic nucleoside analogues.[4][5] However, emerging evidence suggests that the therapeutic potential of this scaffold extends far beyond this initial application. This guide aims to provide a comprehensive overview of the known and potential biological activities of methylidenecyclobutane derivatives, with a particular emphasis on their antiviral, anticancer, and anti-inflammatory properties.

Antiviral Activity: A New Frontier in Nucleoside Analogue Design

The most well-documented biological activity of methylidenecyclobutane derivatives lies in their function as antiviral agents, particularly as nucleoside analogues.[4][5] These compounds mimic natural nucleosides and, after intracellular phosphorylation, can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[6]

Mechanism of Action: Chain Termination and Beyond

The primary antiviral mechanism of methylidenecyclobutane nucleoside analogues is the termination of viral nucleic acid synthesis. Once converted to their triphosphate form by host and/or viral kinases, they are recognized by viral polymerases. The incorporation of these analogues into the nascent viral genome halts further elongation due to the absence of a 3'-hydroxyl group, a critical component for the formation of the phosphodiester bond.[6]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed several key features that govern the antiviral potency of these analogues. The nature of the nucleobase, the stereochemistry of the cyclobutane ring, and the presence of prodrug moieties all play crucial roles. For instance, phosphoralaninate prodrugs of adenine methylidenecyclobutane have shown potent inhibition of Epstein-Barr virus (EBV) replication.[4] The stereoisomerism of the methylenecyclobutane core is also critical, with different isomers exhibiting varying degrees of activity and cytotoxicity.

| Derivative Type | Target Virus | Key SAR Observations | Reference |

| Adenine Methylidenecyclobutane Phosphoralaninate | Epstein-Barr Virus (EBV) | The phosphoralaninate prodrug strategy enhances antiviral activity. | [4] |

| Guanine Methylenecyclopropane Analogues | EBV, HCMV, HBV, VZV | The Z-isomer of the guanine analogue is a potent and non-cytotoxic inhibitor of several herpesviruses and HBV. | [7] |

| 2,6-Diaminopurine Methylenecyclopropane Analogue | HIV-1, HBV | This derivative demonstrates the most potent activity against HIV-1 and HBV. | [7] |

| 2'-Deoxy-2'-methylidenecytidine | Herpes Simplex Virus (HSV-1, HSV-2) | Shows significant antiherpes activity in cell culture. | [5] |

Experimental Protocol: Synthesis of a Methylidenecyclobutane Nucleoside Analogue

The synthesis of methylidenecyclobutane nucleoside analogues often involves a multi-step sequence, starting from a suitable cyclobutane precursor. A general approach is outlined below, based on established methodologies.[5][6]

Step 1: Synthesis of the Cyclobutane Core

-

Begin with a commercially available or synthesized cyclobutanone derivative with a protected hydroxymethyl group.

-

Perform an α-bromination of the cyclobutanone using a suitable brominating agent (e.g., N-bromosuccinimide).

Step 2: N-Alkylation with a Purine or Pyrimidine Base

-

React the α-bromoketone with the desired purine or pyrimidine base (e.g., 6-chloropurine) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). This step often yields a mixture of N-7 and N-9 regioisomers, which can be separated by chromatography.

Step 3: Chemoselective Reduction of the Ketone

-

Reduce the ketone functionality of the N-alkylated product to the corresponding alcohol using a reducing agent such as sodium borohydride. This reduction is often stereoselective.

Step 4: Introduction of the Methylidene Group (if not already present)

-

This can be achieved through various methods, such as a Wittig reaction on the ketone precursor or an elimination reaction from a suitable precursor.

Step 5: Functional Group Manipulations and Deprotection

-

If necessary, convert the 6-chloropurine moiety to other purine derivatives (e.g., adenine, guanine) through nucleophilic substitution reactions.

-

Remove any protecting groups to yield the final methylidenecyclobutane nucleoside analogue.

Anticancer Potential: Beyond Nucleoside Mimicry

While the anticancer activity of some methylidenecyclobutane nucleoside analogues has been reported, the potential of non-nucleoside derivatives is an exciting and less explored area.[5] The rigid cyclobutane scaffold can be used to orient pharmacophores in a way that promotes potent and selective interactions with anticancer targets.[2][8]

Emerging Evidence and Potential Targets

Studies on various 2'- and 3'-methylidene-substituted nucleoside analogues have demonstrated potent anticancer activity against murine leukemias and human lymphoblastic leukemia in cell culture and in mice.[5] For instance, 2'-deoxy-2'-methylidene-5-fluorocytidine and 2'-deoxy-2'-methylidenecytidine have shown significant anticancer effects.[5]

Beyond nucleoside analogues, the broader class of cyclobutane-containing compounds has been investigated for anticancer properties.[2][8] These compounds can act as integrin antagonists, which are crucial in cancer proliferation and dissemination.[8] While direct evidence for non-nucleoside methylidenecyclobutane derivatives as potent anticancer agents is still emerging, the foundational research on related cyclobutane structures provides a strong rationale for their investigation.

Experimental Protocol: In Vitro Cytotoxicity Assessment

A crucial first step in evaluating the anticancer potential of novel methylidenecyclobutane derivatives is to assess their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. While direct studies on the anti-inflammatory properties of methylidenecyclobutane derivatives are limited, related structures such as dibenzylbutane lignans have shown promise in this area.[9][10]

The NF-κB Pathway: A Potential Target

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11][12] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs. Some dibenzylbutane lignan derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[9][10] Given the structural similarities, it is plausible that methylidenecyclobutane derivatives could also modulate this critical pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the ability of a test compound to inhibit NO production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium

-

LPS from E. coli

-

Test compound (dissolved in DMSO)

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS only.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated group.

Future Directions and Conclusion

The exploration of methylidenecyclobutane derivatives in medicinal chemistry is still in its nascent stages, yet the existing data paints a compelling picture of a scaffold with significant therapeutic potential. While the antiviral activity of nucleoside analogues is the most established, the opportunities in anticancer and anti-inflammatory drug discovery are vast and largely untapped.

Future research should focus on:

-

Expansion of Chemical Space: The synthesis and screening of diverse libraries of non-nucleoside methylidenecyclobutane derivatives are crucial to unlock their full potential.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be essential for rational drug design and optimization.

-

In Vivo Evaluation: Promising candidates identified in vitro must be rigorously tested in relevant animal models to assess their efficacy, pharmacokinetics, and safety.

References

-

Kolk, M. R. v. d., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Meng, Q., Zhao, Q., Chai, X., et al. (2024). Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. RSC Medicinal Chemistry, 15(6), 2114-2126. [Link]

-

Dembitsky, V. M., Sergeiko, A., Poroikov, V. V., & Hanus, L. O. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. The open medicinal chemistry journal, 2, 26–37. [Link]

-

Zemlicka, J. (2010). Synthesis of Methylenecyclopropane Analogues of Antiviral Nucleoside Phosphonates. Molecules, 15(9), 6053-6063. [Link]

-

Wang, R., Kern, E. R., & Zemlicka, J. (2002). Synthesis of methylidenecyclobutane analogues of nucleosides with axial chirality and their phosphoralaninates: a new pronucleotide effective against Epstein-Barr virus. Antiviral chemistry & chemotherapy, 13(4), 251–262. [Link]

-

RSC Publishing. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]

-

MDPI. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Pharmaceutics. [Link]

-

Lin, T. S., Luo, M. Z., Liu, M. C., et al. (1992). Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride. Journal of medicinal chemistry, 35(8), 1373–1377. [Link]

-

Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. (2017). International Journal of Nanomedicine, 12, 5877–5887. [Link]

-

ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. [Link]

-

Kern, E. R., & Zemlicka, J. (1999). Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. Antiviral Chemistry and Chemotherapy, 10(4), 219-227. [Link]

-

MDPI. (2022). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Molecules. [Link]

-

White, A. D., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Scientific Reports, 8(1), 17163. [Link]

-

Lin, T. S., et al. (1992). Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride. Journal of Medicinal Chemistry, 35(8), 1373-7. [Link]

-

Research and Reviews. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews: Journal of Organic Chemistry. [Link]

-

Auld, D. S., et al. (2010). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Biochemical pharmacology, 79(9), 1272–1280. [Link]

-

The Novel NF-κB Inhibitor, MTI-II Peptide Anti-Inflammatory Drug, Suppresses Inflammatory Responses in Odontoblast-Like Cells. (2016). Journal of Cellular Biochemistry, 117(11), 2552-2558. [Link]

Sources

- 1. chem.uwec.edu [chem.uwec.edu]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US9211333B2 - Anti-cancer agents synthesized based on miliusane compounds - Google Patents [patents.google.com]

- 8. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

Title: The Frontier of Drug Discovery: A Technical Guide to the Isolation and Characterization of Novel Methylidenecyclobutane Compounds

An In-Depth Technical Guide for Drug Development Professionals

Abstract The methylidenecyclobutane moiety represents a unique and underexplored structural scaffold in natural products chemistry. Possessing a strained four-membered ring with an exocyclic double bond, these compounds present distinct stereochemical and reactive properties, making them compelling candidates for novel therapeutic agents. Natural products containing cyclobutane rings have demonstrated a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects[1][2][3][4][5]. This guide provides a comprehensive, technically-focused framework for the systematic discovery, isolation, structural elucidation, and preliminary biological evaluation of novel methylidenecyclobutane compounds. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind critical experimental choices, offering a self-validating workflow for researchers in natural products chemistry and drug development.

Introduction to Methylidenecyclobutanes: A Scaffold of Untapped Potential

The cyclobutane ring is a fascinating structural motif found in a variety of natural products from terrestrial and marine sources[1]. The inherent ring strain of the four-membered ring imparts unique conformational constraints and reactivity compared to more common five- and six-membered rings. The addition of a methylidene (exocyclic methylene) group further enhances this chemical uniqueness, creating a focal point for potential biological interactions.

1.1 Chemical Significance The core structure of a methylidenecyclobutane introduces specific geometric constraints that can influence how a molecule binds to biological targets like enzyme active sites or protein receptors. This rigidity can be advantageous in drug design, reducing the entropic penalty of binding and potentially increasing potency and selectivity.

1.2 Biological Precedent and Therapeutic Promise While a rare class of natural products, alkaloids and other metabolites containing a cyclobutane unit have been confirmed to exhibit potent biological activities. These include antibacterial, antimicrobial, antifeedant, and antitumor properties, underscoring their potential as leads for drug discovery[1][2][3]. The exploration of novel methylidenecyclobutane compounds is therefore a logical and promising frontier for identifying new chemical entities with therapeutic potential.

1.3 Core Challenges The discovery of these compounds is not without its challenges:

-

Low Abundance: Like many potent natural products, they are often produced in minute quantities by their host organisms.

-

Volatility: The relatively low molecular weight and nonpolar nature of some derivatives can lead to sample loss during standard extraction and concentration procedures.

-

Reactivity: The strained ring system can be susceptible to rearrangement or degradation under harsh chemical conditions (e.g., strong acids/bases or high temperatures).

This guide provides methodologies designed to specifically address and overcome these challenges.

Strategic Sourcing and Bio-prospecting

The successful discovery of novel compounds begins with a rational and targeted approach to source selection. Methylidenecyclobutane-containing compounds are not ubiquitous, and prospecting efforts should be focused on organisms known for producing unique secondary metabolites.

2.1 Rational Source Selection Organisms engaged in chemical defense or complex ecological interactions are rich sources of bioactive compounds. Key sources include:

-

Marine Invertebrates: Sponges, in particular, are known producers of a vast diversity of alkaloids and other unique metabolites, some containing cyclobutane rings[1].

-

Plants: Certain plant families are known to synthesize terpenoids and alkaloids with complex ring systems[1][6].

-

Fungi and Bacteria: Microorganisms, including endophytic fungi, represent a vast and still largely untapped resource for novel chemistry[5].

Causality Behind Selection: The rationale for focusing on these sources is based on evolutionary pressure. Organisms in competitive environments often evolve unique biosynthetic pathways to produce defensive or signaling molecules, increasing the probability of discovering novel chemical scaffolds.

2.2 Initial Screening Workflow A high-throughput approach is necessary to efficiently screen numerous crude extracts. The primary goal is to identify "hits"—extracts that exhibit promising biological activity and warrant further, more intensive investigation.

Caption: High-throughput screening workflow for prioritizing natural product extracts.

Integrated Extraction and Isolation Methodologies

The isolation of methylidenecyclobutanes requires a carefully selected series of techniques that preserve the integrity of the molecule while achieving high purity. A bioassay-guided fractionation approach is paramount, ensuring that effort is concentrated on the biologically active components of the extract.

3.1 Rationale for Technique Selection Given the potential volatility and unique polarity of these compounds, a multi-modal approach is necessary.

-

Steam Distillation: This technique is ideal for separating volatile, water-immiscible compounds from non-volatile plant or fungal material. It operates at lower temperatures than simple distillation, mitigating the risk of thermal degradation[7][8].

-

Chromatography: This is the cornerstone of purification. A sequence of chromatographic steps is used to progressively enrich the active compound(s)[9]. The choice of stationary and mobile phases is critical and determined empirically using analytical methods like Thin-Layer Chromatography (TLC)[9].

Caption: Bioassay-guided purification workflow for isolating active compounds.

3.2 Experimental Protocol: Bioassay-Guided Isolation

This protocol outlines a self-validating system where each step's outcome is confirmed by a biological assay before proceeding.

-

Initial Extraction:

-